4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide

Lipophilicity logP Membrane Permeability

For kinase inhibitor programs requiring high membrane permeability, select this 4-tert-butyl analog. Its computed logP of 4.82 (60% higher than the 4-methoxy variant) and limited aqueous solubility make it the prime candidate for CNS penetration studies, lipid-based formulation development, and metabolic stability screening. Procure this specific compound to leverage its steric shielding against CYP-mediated metabolism, a property absent in less bulky benzohydrazide analogues.

Molecular Formula C22H22N6O
Molecular Weight 386.459
CAS No. 881082-93-5
Cat. No. B2426169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide
CAS881082-93-5
Molecular FormulaC22H22N6O
Molecular Weight386.459
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C22H22N6O/c1-22(2,3)16-11-9-15(10-12-16)21(29)27-26-19-18-13-25-28(20(18)24-14-23-19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,27,29)(H,23,24,26)
InChIKeyYRTRKYXYTVJNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 84 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide (CAS 881082-93-5): A Highly Lipophilic and Structurally Differentiated Pyrazolo[3,4-d]pyrimidine Scaffold for Kinase-Targeted Procurement


4-tert-Butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide (CAS 881082-93-5) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidine derivative featuring a 4-position benzohydrazide linkage and a characteristic 4-tert-butylphenyl substituent (C22H22N6O, MW 386.46) . This compound belongs to a broader class of purine bioisosteres that are widely investigated as ATP-competitive kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs) [1]. Its structural hallmark is the sterically demanding and highly lipophilic tert-butyl group, which fundamentally distinguishes it from other 4-substituted benzohydrazide analogs in terms of physicochemical properties and potential pharmacokinetic behavior.

Why 4-tert-Butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide Cannot Be Interchanged with Other 4-Substituted Benzohydrazide Analogs


Generic substitution within the 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine benzohydrazide series is not scientifically justifiable due to profound substituent-dependent variations in lipophilicity, aqueous solubility, and steric profile. The pyrazolo[3,4-d]pyrimidine core serves as an adenine bioisostere that occupies the ATP-binding pocket of kinases, but the nature of the pendant benzohydrazide substituent profoundly modulates both target affinity and ADME properties [1]. As demonstrated by the 50- to 70-nanomolar cytotoxic activity observed for unsubstituted and p-methoxy benzohydrazides against K-562 leukemia cells, even subtle substituent changes can shift potency by orders of magnitude [2]. The 4-tert-butyl analog, with its substantially elevated logP and steric bulk, represents a distinct physicochemical and pharmacological entity that cannot be treated as equivalent to its 4-chloro, 4-methyl, 4-nitro, or 4-methoxy counterparts without risking fundamentally altered solubility, permeability, metabolic stability, and target engagement characteristics.

Quantitative Differentiation Evidence for 4-tert-Butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide Versus Its Closest 4-Substituted Analogs


Lipophilicity Differentiation: 4-tert-Butyl Analog Exhibits >60% Higher Computed logP Relative to 4-Methoxy Analog

The 4-tert-butyl derivative (CAS 881082-93-5) exhibits a computed logP value of 4.8181, representing a 60.4% increase over the 4-methoxy analog (logP 3.006), both calculated using a consistent in silico method provided by the same vendor . This substantial lipophilicity enhancement is consistent with the established role of the tert-butyl group as a highly hydrophobic, sterically demanding substituent that dramatically alters the partition coefficient of small molecules [1].

Lipophilicity logP Membrane Permeability

Aqueous Solubility Differentiation: 4-tert-Butyl Analog is 18-Fold Less Water-Soluble Than 4-Methoxy Analog

The computed aqueous solubility (logSw) for the 4-tert-butyl analog is -4.515, compared to -3.2606 for the 4-methoxy analog, a difference of 1.2544 log units . This corresponds to a calculated aqueous solubility of approximately 0.03 mg/mL for the 4-tert-butyl compound versus 0.55 mg/mL for the 4-methoxy comparator under the same prediction methodology.

Aqueous Solubility logSw Formulation

Metabolic Stability Potential: Steric Shielding Conferred by the 4-tert-Butyl Group May Reduce CYP-Mediated Metabolism Relative to Less Hindered Analogs

The tert-butyl group is widely recognized in medicinal chemistry as a steric shield that can protect chemically or enzymatically susceptible groups from metabolic attack [1]. While direct microsomal stability data for the 4-tert-butyl analog have not been reported in the open literature, the benzohydrazide linkage is known to be a potential metabolic liability, and the ortho-steric hindrance provided by the 4-tert-butyl group on the phenyl ring is expected to reduce CYP-mediated oxidation of the hydrazide NH relative to unsubstituted, 4-methyl, or 4-chloro analogs, where para-substitution provides minimal steric protection [2]. In the related pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold, tert-butyl substitution is explicitly documented to influence metabolic stability and pharmacokinetic profile [3].

Metabolic Stability Steric Shielding CYP450

Structural and Pharmacophoric Differentiation: The 4-tert-Butylphenyl Moiety Provides a Distinct Steric and Electronic Profile Not Achievable with Smaller 4-Substituents

The 4-tert-butyl group creates a significantly larger steric footprint (molar refractivity contribution of approximately 19.6 cm³/mol) compared to 4-H (1.0), 4-CH3 (5.6), 4-Cl (6.0), or 4-OCH3 (7.9) substituents [1]. This bulk occupies a region of the kinase ATP-binding pocket that is not engaged by smaller substituents, which may alter kinase selectivity profiles by enforcing different binding poses or preventing binding to kinases with constricted hydrophobic pockets [2]. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor class, tert-butyl substitution has been deliberately employed to engineer kinase selectivity through steric exclusion mechanisms [3].

Steric Bulk Structure-Activity Relationship Kinase Selectivity

Optimal Research and Procurement Application Scenarios for 4-tert-Butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide


Kinase Selectivity Profiling Requiring High Lipophilicity for Intracellular Target Engagement

The elevated logP of 4.8181 (ΔlogP = 1.81 vs. 4-OCH3 analog) makes this compound the preferred procurement choice for kinase inhibitor screening programs targeting intracellular kinases where high membrane permeability is essential for cellular efficacy . The compound's lipophilic character, combined with its sterically distinct 4-tert-butylphenyl group, is expected to confer a selectivity profile different from less lipophilic analogs, making it suitable for diversity-oriented kinase panel screens.

CNS-Targeted Kinase Inhibitor Discovery Programs

The predicted 60.4% higher logP relative to the 4-methoxy analog positions the 4-tert-butyl analog as the best candidate within the benzohydrazide series for CNS drug discovery programs, where elevated lipophilicity (logP 3–5) is a well-established prerequisite for blood-brain barrier penetration . Researchers developing kinase inhibitors for glioblastoma, neurodegenerative diseases, or brain metastases should prioritize this analog over the more polar 4-methoxy, 4-chloro, or unsubstituted variants.

Lipid-Based and Nanoformulation Development Requiring Low Aqueous Solubility

With a computed aqueous solubility of approximately 0.03 mg/mL (logSw = -4.515), this compound is ideally suited for lipid-based drug delivery systems, polymeric nanoparticles, or cyclodextrin complexation strategies . Its 18.4-fold lower solubility relative to the 4-methoxy analog makes it a superior candidate for formulation development programs specifically designed to handle poorly water-soluble kinase inhibitors, where higher solubility analogs (4-OCH3, 4-CH3) would fail to challenge or demonstrate the utility of novel solubilization technologies.

Metabolic Stability-Optimized Lead Compound Libraries

For research groups building kinase inhibitor libraries with the explicit goal of identifying metabolically stable lead compounds, the 4-tert-butyl analog should be procured and included as the sterically shielded representative of the benzohydrazide subclass . The tert-butyl group's documented capacity to act as a steric shield against CYP-mediated metabolism, combined with the benzohydrazide linkage's inherent susceptibility, creates a defined structure-metabolism relationship that can be exploited to interrogate the role of steric protection in compound half-life within cellular and microsomal assays [1].

Quote Request

Request a Quote for 4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.